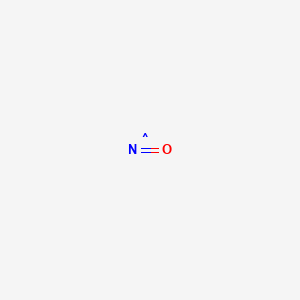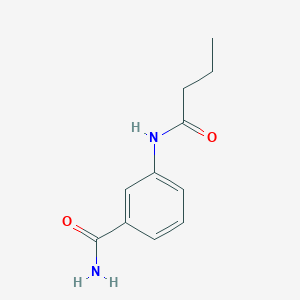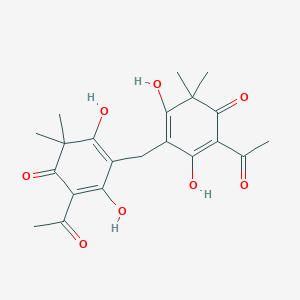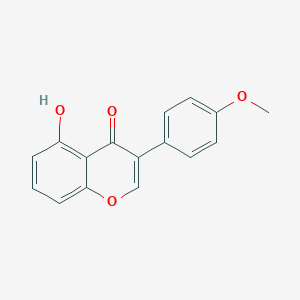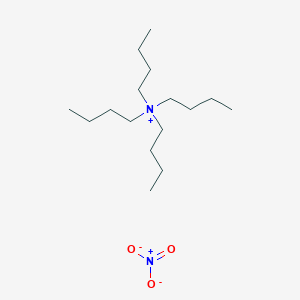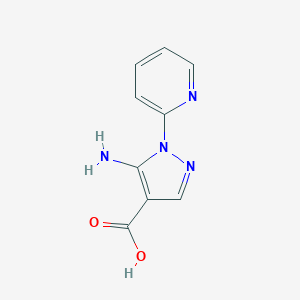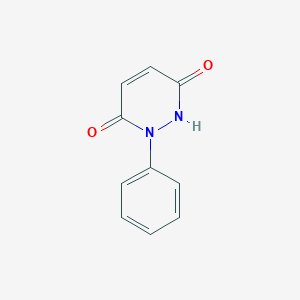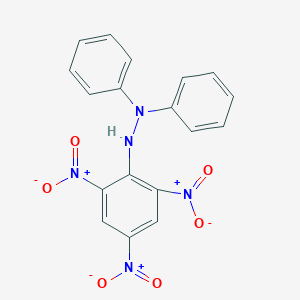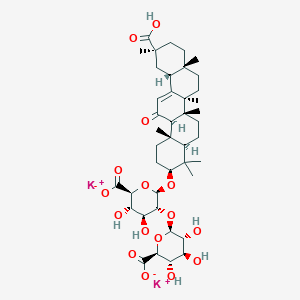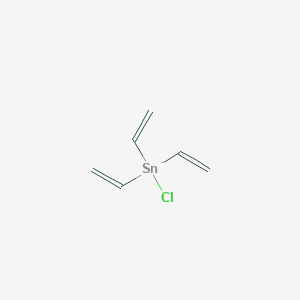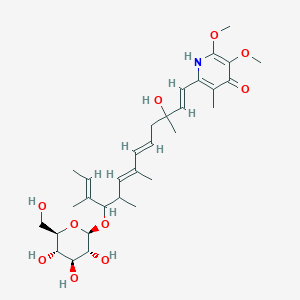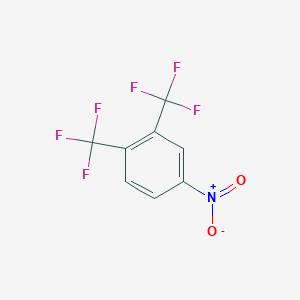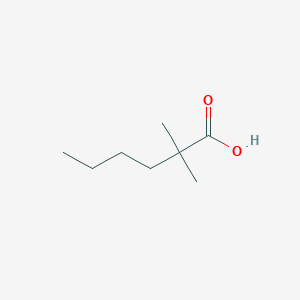
2,2-Dimethylhexanoic acid
概要
説明
2,2-Dimethylhexanoic acid is a branched-chain fatty acid that is structurally related to other complex fatty acids. Although the provided papers do not directly discuss 2,2-dimethylhexanoic acid, they do provide insights into the synthesis and properties of structurally similar compounds, which can be informative for understanding the chemical nature of 2,2-dimethylhexanoic acid.
Synthesis Analysis
The synthesis of complex fatty acids often involves multi-step reactions with careful control over the stereochemistry. For example, the synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid involves the reaction of Garner's aldehyde with 2-lithio-3-methyl-2-butene, followed by hydrogenation and several other steps to achieve the final compounds . Similarly, the synthesis of 2,4-dimethyldocosanoic acid includes steps such as Baeyer-Villiger oxidation and esterification, highlighting the complexity of synthesizing branched fatty acids .
Molecular Structure Analysis
The molecular structure of fatty acids like 2,2-dimethylhexanoic acid is characterized by the presence of methyl groups at specific positions on the carbon chain, which can influence the physical and chemical properties of the molecule. The synthesis of related compounds often requires careful attention to the stereochemistry to ensure the correct three-dimensional arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related fatty acids can include hydrogenation, oxidation, and cyclization. For instance, the synthesis of 2,2-dimethylolheptanoic acid from 2,2-dimethylolheptaldehyde involves oxidation with hydrogen peroxide . These reactions are crucial for constructing the carbon skeleton and introducing functional groups into the fatty acid molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fatty acids like 2,2-dimethylhexanoic acid are influenced by their molecular structure. The presence of branched chains and functional groups can affect properties such as solubility, melting point, and reactivity. For example, the use of 2-ethylhexanoic acid as a solvent-catalyst demonstrates its utility in organic synthesis due to its favorable properties . The synthesis and characterization of related compounds provide valuable information on optimizing reaction conditions to achieve high yields and desired properties .
科学的研究の応用
Polymer Synthesis
2,2-Dimethylhexanoic acid plays a role in the synthesis of polyesters. For instance, Kricheldorf et al. (2005) demonstrated its use in producing telechelic polyesters using bismuth carboxylates as non-toxic catalysts, highlighting its potential in creating environmentally friendly polymers (Kricheldorf, Behnken, & Schwarz, 2005).
Solid State Polymorphism
Juszyńska-Gałązka et al. (2013) investigated the solid-state polymorphism and dynamics of 2,2-dimethylbutan-1-ol, a related compound, through adiabatic calorimetry and dielectric spectroscopy. This research contributes to understanding the behavior of 2,2-dimethylhexanoic acid derivatives in various states (Juszyńska-Gałązka, Zieliński, Massalska-arodź, & Krawczyk, 2013).
Synthetic Oil Production
Gryglewicz and Oko (2005) researched dicarboxylic acid esters, including derivatives of 2,2-dimethylhexanoic acid, for their application in synthetic lubricating oils. This study emphasizes its utility in the production of high-performance lubricants (Gryglewicz & Oko, 2005).
Hydrogen Bonding Studies
The study of 2,2-dimethylhexanoic acid derivatives in hydrogen bonding was explored by Wash et al. (1997), providing insights into molecular interactions and potential applications in chemical synthesis (Wash, Maverick, Chiefari, & Lightner, 1997).
Chemical Synthesis and Characterization
Yun (2011) focused on synthesizing and characterizing 2,2-dimethylolheptanoic acid, a derivative of 2,2-dimethylhexanoic acid, presenting methods for its efficient production and analysis (Yun, 2011).
Biodegradation and Environmental Impact
Matsui and Furuhashi (1995) and Serve et al. (1991) studied the metabolism and biodegradation of 2,5-dimethylhexane, closely related to 2,2-dimethylhexanoic acid. These studies contribute to understanding its environmental impact and potential biodegradation pathways (Matsui & Furuhashi, 1995), (Serve, Bombick, Roberts, McDonald, Mattie, & Yu, 1991).
Pharmaceutical Applications
Research into the synthesis of specific amino acids like (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, as conducted by Ohtaka et al. (2013), showcases potential applications in pharmaceuticals, particularly in the total synthesis of complex molecules (Ohtaka, Hamajima, Nemoto, & Hamada, 2013).
Material Science and Engineering
Research by Protiva et al. (1990) on the preparation of 2-dimethylaminoethyl esters with 2,2-dimethylhexanoic acid derivatives suggests potential applications in material science and engineering, particularly in the creation of new materials with specific properties (Protiva, Valenta, Kopicova, Lukáč, Holubek, & Krejci, 1990).
Environmental Chemistry
Wilson et al. (1997) and Sarathy et al. (2014) studied the environmental chemistry of 2,4-D and 2,5-dimethylhexane, respectively, providing insights into the environmental behavior and impact of related compounds (Wilson, Geronimo, & Armbruster, 1997), (Sarathy, Javed, Karsenty, Heufer, Wang, Park, Elwardany, Farooq, Westbrook, Pitz, Oehlschlaeger, Dayma, Curran, & Dagaut, 2014).
Safety And Hazards
2,2-Dimethylhexanoic acid is considered hazardous. It may cause severe skin burns and eye damage, and may be corrosive to metals . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling this chemical . In case of contact with skin or eyes, immediate medical attention is required .
特性
IUPAC Name |
2,2-dimethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTWDTVYXAEAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276526 | |
| Record name | 2,2-Dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhexanoic acid | |
CAS RN |
813-72-9 | |
| Record name | 2,2-Dimethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethylhexanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


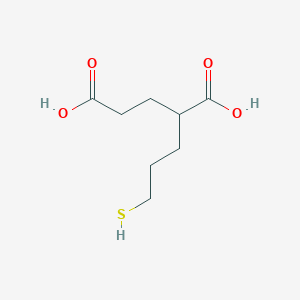
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
